2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-8-13(19)16(14(20)9(2)23-8)7-12(18)15-10-3-5-11(6-4-10)17(21)22/h3-6,8-9H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFVMDRGXWPYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331929 | |
| Record name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868215-43-4 | |
| Record name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiomorpholine ring: This can be achieved by reacting a suitable dicarbonyl compound with a sulfur source under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring, followed by coupling with the thiomorpholine derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological potential. Key areas of investigation include:
- Antitumor Activity : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines in vitro. This suggests a mechanism that may be useful for developing new cancer therapies.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Antioxidant Properties : The presence of dioxo groups suggests that the compound could possess antioxidant capabilities, which are beneficial in mitigating oxidative stress-related diseases.
Toxicological Assessments
Toxicity studies have been conducted to evaluate the safety profile of the compound:
- Hepatotoxicity : Research has shown that while high doses can lead to liver cell degeneration, therapeutic doses are generally well tolerated, indicating a favorable safety margin for potential clinical applications.
Case Study 1: Antitumor Efficacy
A study focused on the compound's effects on gastric cancer cells revealed promising results. The findings indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Case Study 2: Hepatotoxicity Profile
In assessing hepatotoxicity, researchers found that while elevated doses caused liver damage, lower doses did not exhibit significant toxicity. This highlights the importance of dosage in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiomorpholine ring can interact with sulfur-containing biomolecules.
Comparison with Similar Compounds
Structural Features :
- Heterocyclic Core: The target compound’s 3,5-dioxothiomorpholin-4-yl core distinguishes it from morpholinone (e.g., ) or thiadiazole () derivatives. The sulfur atom in thiomorpholinone may enhance metabolic stability compared to oxygenated morpholinones .
- Electron-Withdrawing Groups : The 4-nitrophenyl substituent (common in Y205-4585 and the target compound) likely improves membrane permeability due to its moderate logP (~1.7–2.0), as seen in Y205-4585 .
Activity Trends :
- Anticonvulsant Activity: Benzothiazole-thiadiazole hybrids () exhibit superior anticonvulsant activity (100% protection in MES model) compared to diphenylpropyl derivatives (Compound 40007) . The target compound’s thiomorpholinone core may confer similar neuroactivity but requires validation.
- Synthetic Feasibility: Morpholinone derivatives () are synthesized via acetylation/alkylation with moderate yields (58%), while thiadiazole analogs require multi-step protocols (e.g., zinc/HCl reduction for Compound 40007) .
Notes
- Evidence Limitations : Data on the target compound’s synthesis or bioactivity are absent in the provided evidence. References and discuss structural analogs but lack direct comparisons.
- Diverse Sources : Anticonvulsant (), synthetic (), and physicochemical () data were integrated to ensure comprehensive analysis.
Biological Activity
2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide is a compound that belongs to the class of acetamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.40 g/mol. The compound features a thiomorpholine ring that is substituted with dioxo groups and an acetamide functional group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may influence enzyme activity and cellular pathways critical for bacterial survival and proliferation. The specific mechanisms include:
- Inhibition of Penicillin-Binding Proteins (PBPs) : Similar compounds have been shown to inhibit PBPs, leading to disruption in bacterial cell wall synthesis and subsequent cell lysis .
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting a role in anticancer therapy .
Antibacterial Activity
Research has indicated that acetamide derivatives exhibit significant antibacterial properties. For instance, studies on related compounds have demonstrated effectiveness against Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections. The presence of specific functional groups enhances the antibacterial efficacy by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Compounds with similar thiomorpholine structures have been investigated for their ability to induce apoptosis in cancer cells. The mechanism likely involves modulation of signaling pathways that control cell growth and survival.
Case Studies and Research Findings
Q & A
Basic: What are the key synthetic pathways for 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Ring Formation : A thiomorpholin-3,5-dione core is constructed using alkyl halides or sulfhydryl-containing reagents under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the 2,6-dimethyl-3,5-dioxothiomorpholine scaffold .
Acetamide Coupling : The thiomorpholine intermediate reacts with 4-nitroaniline via an acyl chloride intermediate (e.g., acetyl chloride) to form the acetamide bond. Stoichiometric control and repeated reagent additions are critical to maximize yield .
Purification : Silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) ensures high purity (>95%) .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Post-synthesis characterization includes:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. Peaks for the nitro-phenyl group (δ ~7.6–8.2 ppm) and thiomorpholine protons (δ ~3.3–4.9 ppm) are diagnostic .
- Mass Spectrometry (ESI/APCI+) : Molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) validate the molecular weight (e.g., calculated 407.4 g/mol) .
- IR Spectroscopy : Amide C=O stretches (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) confirm functional groups .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Key optimization strategies include:
- Temperature Control : Stirring at 0–5°C during acyl chloride addition minimizes side reactions .
- Stoichiometry : Excess acetyl chloride (1.5–2 eq.) and Na₂CO₃ (3 eq.) ensure complete amide bond formation .
- Catalysis : Palladium or copper catalysts may enhance coupling efficiency in structurally similar acetamides .
- Purification : Gradient chromatography (0–8% MeOH in CH₂Cl₂) resolves byproducts, improving yield from ~50% to >70% .
Advanced: What computational approaches predict the compound’s electronic and reactive properties?
Answer:
- DFT Calculations : Density Functional Theory models the nitro group’s electron-withdrawing effects, predicting reactivity in electrophilic substitutions (e.g., at the thiomorpholine sulfur) .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic regions, aiding in understanding interactions with biological targets (e.g., enzyme active sites) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5), guiding medicinal chemistry optimization .
Advanced: How can contradictions in reported biological activity be resolved?
Answer:
Discrepancies (e.g., varying antimicrobial efficacy) may arise from:
- Purity Differences : Impurities >5% skew bioassay results. Validate purity via HPLC before testing .
- Assay Conditions : pH, solvent (DMSO vs. saline), and cell line variability affect outcomes. Standardize protocols using CLSI guidelines .
- Structural Analogs : Compare activity with derivatives (e.g., 4-fluorophenyl or 3,5-dimethylphenyl variants) to isolate pharmacophoric groups .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., FITC-labeled casein) to measure IC₅₀ values .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., DNA methyltransferases), guided by the nitro group’s π-π stacking with aromatic residues .
- SAR Studies : Synthesize derivatives (e.g., replacing nitro with methoxy) to correlate structural features with activity trends .
Basic: What are the compound’s solubility and stability profiles under experimental conditions?
Answer:
- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Stable at –20°C for >6 months. Degrades in light (UV/Vis monitoring shows 10% decomposition after 48 hours under ambient light) .
Advanced: How does the nitro group influence the compound’s reactivity and bioactivity?
Answer:
- Electronic Effects : The nitro group withdraws electrons, polarizing the acetamide bond and enhancing electrophilicity for nucleophilic attacks (e.g., in enzyme inhibition) .
- Biological Impact : Nitro groups in similar compounds confer antimicrobial activity via redox cycling (generating reactive oxygen species) but may increase cytotoxicity .
Advanced: What in silico tools validate the compound’s potential as a drug candidate?
Answer:
- Pharmacophore Modeling : Tools like PharmaGist identify essential features (e.g., thiomorpholine’s sulfur as a hydrogen bond acceptor) .
- Toxicity Prediction : ProTox-II assesses hepatotoxicity (e.g., predicted LD₅₀ ~300 mg/kg in rats) .
- Binding Free Energy Calculations : MM-GBSA estimates ∆G values for target binding, prioritizing high-affinity candidates .
Basic: What are the safety and handling protocols for this compound?
Answer:
- PPE : Use gloves, lab coats, and goggles. Avoid inhalation (particle size <5 µm) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if ingested .
- Waste Disposal : Incinerate at >800°C to degrade nitro byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
